molecular formula C23H20F3N5O2S B2850869 2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(4-(trifluoromethyl)benzyl)thiazole-5-carboxamide CAS No. 1251585-51-9

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(4-(trifluoromethyl)benzyl)thiazole-5-carboxamide

Cat. No. B2850869
CAS RN: 1251585-51-9
M. Wt: 487.5
InChI Key: ORLRVGXKHJHIMO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a 1,2,3-triazole ring, a thiazole ring, and a trifluoromethylbenzyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazole and thiazole rings are heterocyclic compounds that contain nitrogen and sulfur atoms, respectively. These atoms could participate in various interactions, such as hydrogen bonding, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The presence of the methoxy and trifluoromethyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .

Scientific Research Applications

Antitumor Activity

The triazole and thiazole moieties present in the compound are known for their antitumor properties. Triazoles, in particular, have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The specific structure of this compound could be explored for its efficacy against certain types of cancer cells.

Aromatase Inhibitory Activity

Compounds with a 1,3,5-triazine structure have shown significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, such as certain breast cancers, where aromatase inhibitors are used to reduce estrogen production.

Antimicrobial and Antifungal Applications

Thiadiazole derivatives, which are structurally similar to thiazole, have demonstrated a wide range of therapeutic activities, including antimicrobial and antifungal effects . This suggests that the compound could be developed as a potential antimicrobial or antifungal agent.

Siderophore-Mediated Drug Applications

Triazine derivatives have potential use as siderophore-mediated drugs, which are compounds that bind to iron and are used by microbes to obtain nutrients . This property can be harnessed to create drugs that use a similar mechanism to deliver therapeutic agents to specific sites in the body.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Some triazine compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is relevant in the development of treatments for disorders related to stress and anxiety.

Future Directions

The potential applications of this compound could be vast, given the wide range of activities exhibited by similar compounds. Further studies could explore its potential uses in medicine, agriculture, or other fields .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-13-20(21(32)27-12-15-7-9-16(10-8-15)23(24,25)26)34-22(28-13)19-14(2)31(30-29-19)17-5-4-6-18(11-17)33-3/h4-11H,12H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLRVGXKHJHIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-(4-(trifluoromethyl)benzyl)thiazole-5-carboxamide

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